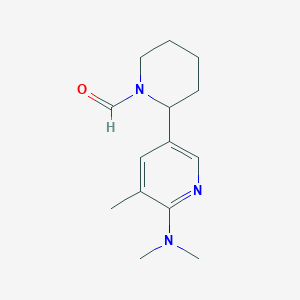
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems. For example, the use of surface single-atom alloy catalysts, such as Ru1CoNP, has been reported for the synthesis of piperidine derivatives from bio-based platform chemicals like furfural. This method involves a series of reaction steps, including amination, hydrogenation, and ring rearrangement, to produce the desired piperidine derivative under mild conditions with high yields .
化学反应分析
Types of Reactions
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.
科学研究应用
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and ease of synthesis .
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-8-12(9-15-14(11)16(2)3)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3 |
InChI 键 |
BAZFTLGFIMVDQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


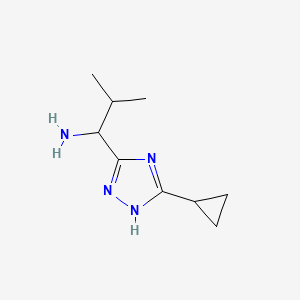

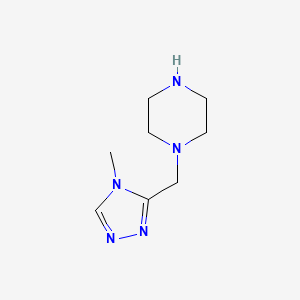
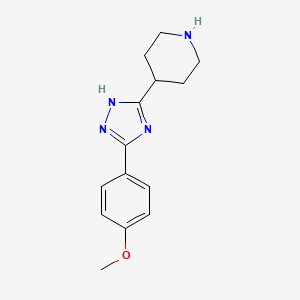



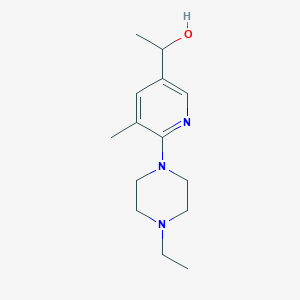
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)



